molecular formula C16H18ClN3O2 B1412354 Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate CAS No. 2208654-61-7

Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate

Cat. No.: B1412354
CAS No.: 2208654-61-7
M. Wt: 319.78 g/mol
InChI Key: IWJGLTLOMLASGO-UHFFFAOYSA-N
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Description

Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a methylpyrazinyl moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 2-chloro-4-(3-methylpyrazin-2-yl)phenol.

    Carbamate Formation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The scalability of the process is also considered to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used, depending on the desired transformation.

    Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of the corresponding amine.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an inhibitor or modulator of specific biological targets.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-chloropyridin-4-yl)carbamate
  • Tert-butyl (2-chloro-5-methylpyridin-4-yl)carbamate
  • Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

Tert-butyl (2-chloro-4-(3-methylpyrazin-2-yl)phenyl)carbamate is unique due to the presence of the methylpyrazinyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[2-chloro-4-(3-methylpyrazin-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-10-14(19-8-7-18-10)11-5-6-13(12(17)9-11)20-15(21)22-16(2,3)4/h5-9H,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJGLTLOMLASGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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